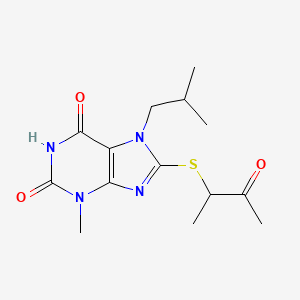

![molecular formula C15H13N3O4 B2571739 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 899744-19-5](/img/structure/B2571739.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

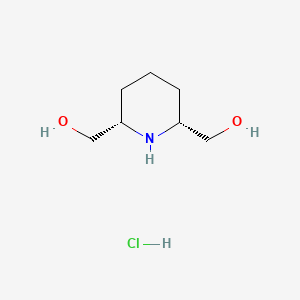

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide” is a chemical compound that has been studied for its potential anticancer properties . It is part of a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .

Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules due to its efficiency and versatility .

Scientific Research Applications

Catalysis and Chemical Synthesis

A study revealed the effectiveness of related oxalamide compounds in catalyzing the coupling of terminal alkynes with aryl halides. The use of a specific ligand, DMPPO, significantly enhanced the efficiency of copper-catalyzed coupling reactions, facilitating the formation of internal alkynes with diverse substitutions (Chen et al., 2023).

Luminescent Materials

Another research focused on pyridyl substituted benzamides displaying aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds, characterized by their luminescent behavior in both DMF solution and solid state, demonstrate potential applications in developing new luminescent materials and sensors (Srivastava et al., 2017).

Structural Analysis

Research into conformational polymorphs of bis(pyridin-3-ylmethyl)oxalamide highlighted the importance of supramolecular tapes based on amide-N–H···O(amide) hydrogen bonding. The study provides insights into how hydrogen bonding influences molecular packing, offering implications for material science and molecular engineering (Jotani et al., 2016).

Coordination Chemistry

A coordination polymer synthesized from N1,N2-Di(pyridin-4-yl)oxalamide showcased a chain structure stabilized by delicate N-H···O hydrogen bonding, illustrating the utility of such compounds in constructing complex supramolecular architectures (Kuai et al., 2014).

Molecular Docking and Anticancer Evaluation

A study on pyridine-3-carbonitrile derivatives, including benzo[d][1,3]dioxol-5-ylalkyl substituted compounds, involved synthesis, docking, and anticancer evaluation, indicating their potential as novel anticancer agents. The research highlights the importance of structural modification in enhancing biological activity (Mansour et al., 2021).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-pyridin-4-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c19-14(15(20)18-11-3-5-16-6-4-11)17-8-10-1-2-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATGMZXNTQEDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)

![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571665.png)

![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)

![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)

![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2571678.png)